molecular formula C8H7N3O2 B052412 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 739364-95-5

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B052412
M. Wt: 177.16 g/mol
InChI Key: YHVGUXFUOSJCFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid often involves multi-step reactions, including cyclocondensation of acylpyruvic acids esters with a mixture of aromatic or heterocyclic aldehydes and 5-aminotetrazole, as well as microwave-assisted processes for regioselective synthesis. These methods highlight the compound's synthetic accessibility and the potential for structural diversification (Gein et al., 2009) (Castillo et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds features hydrogen-bonded chains and frameworks, contributing to their stability and potential intermolecular interactions. The arrangement of atoms within the pyrazolo[1,5-a]pyrimidine ring system allows for the formation of various hydrogen bonds, influencing the compound's physical and chemical properties (Portilla et al., 2006).

Chemical Reactions and Properties

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives participate in various chemical reactions, including those leading to the synthesis of functional fluorophores and coordination compounds. These reactions underline the versatility and reactivity of the pyrazolo[1,5-a]pyrimidine core in constructing complex molecules with desired functionalities (Castillo et al., 2018) (Canfora et al., 2010).

Physical Properties Analysis

The crystal structure and solvate forms of closely related compounds offer insight into the physical properties of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. These analyses provide valuable information on the compound's solubility, stability, and potential for forming various crystal structures, which are crucial for its application in material science (Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, such as their reactivity in acid-promoted synthesis and the formation of triorganotin(IV) complexes, highlight the compound's utility in organic synthesis and coordination chemistry. These properties are influenced by the presence of functional groups on the pyrazolo[1,5-a]pyrimidine ring, which can be modified to tailor the compound's reactivity and interaction with other molecules (Tseng et al., 2019) (Ruisi et al., 2010).

Scientific Research Applications

  • Synthesis of Benzodiazepine Receptor Ligands : Derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine have been synthesized for potential use as benzodiazepine receptor ligands (Bruni et al., 1994).

  • Antimicrobial Activity : Methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, synthesized from derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine, were found to have antimicrobial properties (Gein et al., 2009).

  • Structural Studies and Corrections : Research has focused on the structural analysis and correction of pyrazolo[1,5-a][1,3]diazepine derivatives based on 2-Methylpyrazolo[1,5-a]pyrimidine (Chimichi et al., 1993).

  • Regioselective Synthesis : Studies have been conducted on the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides (Drev et al., 2014).

  • Antipyretic and Hypothermizing Effects : Certain derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine have shown antipyretic and hypothermizing effects (Auzzi et al., 1979).

  • Hypoglycemic Activity : Some derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine have been tested for their hypoglycemic activity (Gein et al., 2016).

  • c-Src Kinase Inhibition for Stroke Treatment : Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors, with potential applications in treating acute ischemic stroke (Mukaiyama et al., 2007).

  • Tumor Imaging with Positron Emission Tomography : 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging using positron emission tomography (PET) (Xu et al., 2012).

Safety And Hazards

The safety information for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P305+P351+P338 .

Future Directions

The future directions of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid could be in the field of medicinal chemistry, given its use as a reactant in the preparation of DPP-IV inhibitors . This suggests potential applications in the treatment of diabetes .

properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-7-9-3-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVGUXFUOSJCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630527
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS RN

739364-95-5
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
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Synthesis routes and methods

Procedure details

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid amide (475 mg) was dissolved in ethanol (5 ml), and 5 N sodium hydroxide solution (2 ml) was added thereto and stirred for 1 hour at 70° C. The reaction mixture was cooled to room temperature, water was added thereto, and the reaction mixture was washed with ethyl acetate. 2 N Hydrochloric acid was added to the aqueous phase until it became acidic, and precipitated crystals were collected by filtration and washed with water and n-hexane. The crystals were dried under reduced pressure to give the title compound (300 mg, Y.:63%) as white crystals.
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Kato, M Oka, T Murase, M Yoshida, M Sakairi… - Bioorganic & medicinal …, 2011 - Elsevier
In the course of our program for discovery of novel DPP-IV inhibitors, a series of pyrazolo[1,5-a]pyrimidines were found to be novel DPP-IV inhibitors. We identified N-[2-({2-[(2S)-2-…
Number of citations: 92 www.sciencedirect.com
EM Mukhin, KV Savateev, EK Voinkov… - Russian Chemical …, 2023 - Springer
Various approaches to the synthesis of 3-halopyrazolo[1,5-a]pyrimidines were studied. It is shown that the most effective strategy consists in the construction of the azoloazine core …
Number of citations: 0 link.springer.com
X Yan, RM Bain, Y Li, R Qiu, TG Flick… - … Process Research & …, 2016 - ACS Publications
Inductive electrospray ionization (iESI) is an ambient ionization method that is particularly well-suited to online reaction monitoring. It allows the potential of electrospray mass …
Number of citations: 15 pubs.acs.org
FA Sofi, PV Bharatam - Current Organic Chemistry, 2020 - ingentaconnect.com
CN bond formation is a particularly important step in the generation of many biologically relevant heterocyclic molecules. Several methods have been reported for this purpose over the …
Number of citations: 4 www.ingentaconnect.com
HX Ding, CA Leverett, RE Kyne Jr, KKC Liu… - Bioorganic & Medicinal …, 2014 - Elsevier
New drugs introduced to the market every year represent a privileged structure for a particular biological target. These new chemical entities (NCEs) provide insights into molecular …
Number of citations: 24 www.sciencedirect.com

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